3,3-Dichloroprop-2-en-1-amine hydrochloride
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Overview
Description
3,3-Dichloroprop-2-en-1-amine hydrochloride: is a chemical compound with the molecular formula C3H6Cl3N . It is commonly used in research and development due to its unique chemical properties. The compound is characterized by the presence of two chlorine atoms attached to a propene backbone, along with an amine group, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dichloroprop-2-en-1-amine hydrochloride typically involves the chlorination of allylamine. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the desired positions on the propene backbone. The reaction is usually performed in the presence of a suitable solvent and a catalyst to facilitate the chlorination process .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified through crystallization or distillation techniques to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dichloroprop-2-en-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups, under appropriate conditions.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or alkyl halides are commonly used.
Addition Reactions: Electrophiles like bromine or nucleophiles like water can be used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Formation of substituted amines or alcohols.
Addition Reactions: Formation of halogenated or hydroxylated derivatives.
Oxidation and Reduction Reactions: Formation of oxidized or reduced amine derivatives.
Scientific Research Applications
Chemistry: 3,3-Dichloroprop-2-en-1-amine hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through multiple reaction pathways .
Biology: The compound is used in biological research to study the effects of chlorinated amines on cellular processes. It serves as a model compound to investigate the interactions of chlorinated organic molecules with biological systems .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is used in the development of new drugs targeting specific molecular pathways .
Industry: The compound is employed in the production of specialty chemicals and materials. Its reactivity makes it a valuable building block in the manufacture of polymers, resins, and other industrial products .
Mechanism of Action
The mechanism of action of 3,3-Dichloroprop-2-en-1-amine hydrochloride involves its interaction with molecular targets through its amine and chlorine functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The double bond in the propene backbone also allows for interactions with electrophilic species, further influencing its biological and chemical effects .
Comparison with Similar Compounds
- 3-Chloroprop-2-en-1-amine hydrochloride
- 3,3-Dibromoprop-2-en-1-amine hydrochloride
- 3,3-Difluoroprop-2-en-1-amine hydrochloride
Comparison: 3,3-Dichloroprop-2-en-1-amine hydrochloride is unique due to the presence of two chlorine atoms, which enhance its reactivity compared to similar compounds with different halogen substitutions. The dichlorinated structure provides distinct chemical properties, making it more versatile in various synthetic applications .
Properties
IUPAC Name |
3,3-dichloroprop-2-en-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl2N.ClH/c4-3(5)1-2-6;/h1H,2,6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRKAZGRXXRRDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=C(Cl)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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